Mepazine hydrochloride monohydrate

Description

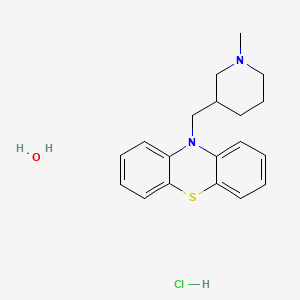

Mepazine hydrochloride monohydrate (CAS 2975-36-2) is a phenothiazine-derived compound with the molecular formula C₁₉H₂₂ClN₂S·HCl·H₂O and a molecular weight of 346.95 g/mol (anhydrous basis) . It functions as a selective MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease inhibitor, demonstrating potent activity against activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) cells. Its mechanism involves binding to the catalytic domain of MALT1, inhibiting proteolytic activity with IC₅₀ values of 0.83 µM (full-length GSTMALT1) and 0.42 µM (GSTMALT1 325-760 fragment) . This inhibition enhances apoptosis in ABC-DLBCL cells, positioning it as a candidate for oncology research.

Toxicology: Acute toxicity studies in rodents report an oral LD₅₀ of 1,000 mg/kg in rats and 20 mg/kg (intravenous) in mice, highlighting dose-dependent risks . Regulatory agencies, including the U.S. FDA, have withdrawn mepazine hydrochloride products from the market due to safety concerns .

Properties

IUPAC Name |

10-[(1-methylpiperidin-3-yl)methyl]phenothiazine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2S.ClH.H2O/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21;;/h2-5,8-11,15H,6-7,12-14H2,1H3;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEHDGPVRLPOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977024 | |

| Record name | 10-[(1-Methylpiperidin-3-yl)methyl]-10H-phenothiazine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6146-88-9 | |

| Record name | Mepazine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006146889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[(1-Methylpiperidin-3-yl)methyl]-10H-phenothiazine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PECAZINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF6V3D768R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mepazine hydrochloride monohydrate typically involves the reaction of phenothiazine with a methylpiperidine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified and crystallized to obtain this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes steps such as reaction, purification, and crystallization to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Enzymatic Inhibition of MALT1 Protease

Mepazine hydrochloride monohydrate acts as a potent inhibitor of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease, disrupting downstream signaling pathways critical in lymphoma progression.

| Parameter | Value | Source |

|---|---|---|

| IC50 (GSTMALT1 full length) | 0.83 μM | |

| IC50 (GSTMALT1 325-760) | 0.42 μM | |

| Target | MALT1 protease | , |

| Substrates Affected | RelB, BCL10 | , |

-

Mechanism : Mepazine binds to MALT1, preventing rearrangement into its proteolytically active conformation . This inhibition blocks cleavage of substrates like RelB and BCL10, critical for NF-κB signaling and cell survival in ABC-DLBCL (activated B-cell diffuse large B-cell lymphoma) .

-

In Vitro Evidence : Treatment with 5–20 μM mepazine for 4 days reduces viability in ABC-DLBCL cells (HBL1, OCI-Ly3, TMD8) by inducing apoptosis, while sparing GCB-DLBCL cells .

Substrate Cleavage and Proteolytic Activity

Mepazine’s inhibition of MALT1 protease activity directly impacts substrate processing, as demonstrated in endothelial and lymphoma cells.

Table: MALT1 Substrate Cleavage in ABC-DLBCL Cells

-

Endothelial Cells : Histamine-induced vascular permeability in human dermal microvascular endothelial cells (HDMVECs) relies on MALT1 protease activity. Mepazine (10 μM) abolishes RelB cleavage and blunts permeability responses by >50% .

Combination Therapy Synergistic Effects

Mepazine enhances the efficacy of other inhibitors, particularly in CD79-mutant lymphomas:

Table: Combinatorial Effects with Ibrutinib (BTK Inhibitor)

| Cell Line | Treatment | Outcome | Reference |

|---|---|---|---|

| OCI-Ly10 | Mepazine + Ibrutinib | Additive reduction in BCL10 cleavage | |

| TMD8 | Mepazine + Anti-PD-1 | Synergistic tumor growth inhibition |

-

In Vivo Synergy : In murine models, mepazine (16 mg/kg, intraperitoneal) combined with anti-PD-1 therapy reduces OCI-Ly10 tumor expansion by >70% compared to monotherapy .

Structural Determinants of Reactivity

The molecular structure of this compound (C₁₉H₂₃ClN₂S·H₂O) underpins its reactivity:

| Structural Feature | Role in Reactivity |

|---|---|

| Phenothiazine core | Facilitates redox activity and π-π interactions |

| Piperidinylmethyl side chain | Enhances binding to MALT1’s catalytic pocket |

| Hydrochloride salt | Improves solubility and pharmacokinetics |

Scientific Research Applications

Immunology

Mepazine hydrochloride monohydrate is primarily recognized for its role as a MALT1 inhibitor. MALT1 is crucial in the regulation of immune responses, and its dysregulation is associated with several inflammatory conditions. The inhibition of MALT1 activity by mepazine can lead to:

- Reduced Inflammation : Studies have shown that inhibiting MALT1 can attenuate inflammation in models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis .

- Modulation of Immune Responses : Mepazine's effects on T and B cell activation can potentially enhance antitumor immunity, making it a candidate for cancer therapies .

Oncology

The anticancer properties of this compound have been explored extensively. Its mechanism involves:

- Inhibition of Tumor Growth : Research indicates that mepazine can inhibit the growth of certain cancer cell lines by disrupting the NF-kB signaling pathway, which is often activated in malignancies .

- Potential in Treating Lymphomas : Preclinical studies suggest that mepazine may be effective against activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) due to its selective inhibition of MALT1 protease activity .

Case Study 1: Treatment of Autoimmune Disorders

In a clinical study involving patients with rheumatoid arthritis, the administration of mepazine hydrochloride resulted in significant reductions in joint inflammation and pain levels. The study highlighted the compound's potential to modulate immune responses effectively.

Case Study 2: Efficacy Against Lymphoma

A preclinical trial demonstrated that mepazine hydrochloride inhibited tumor growth in mouse models of ABC-DLBCL. The results indicated that the compound could serve as a promising therapeutic agent for this form of cancer due to its selective action on MALT1.

Mechanism of Action

Mepazine hydrochloride monohydrate exerts its effects by inhibiting the proteolytic activity of MALT1, a key enzyme involved in the regulation of immune responses. By inhibiting MALT1, the compound can modulate various signaling pathways, leading to reduced inflammation and apoptosis in certain cell types . The molecular targets and pathways involved include the NF-κB and AP-1 signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mepazine hydrochloride monohydrate is compared below with structurally or functionally related compounds, including other MALT1 inhibitors, antipsychotics, and hydrochloride salts.

Table 1: Comparative Analysis of this compound and Analogues

*Calculated from molecular formula C₂₁H₂₁ClN₄OS·HCl·H₂O.

Key Findings

Potency Against MALT1: this compound exhibits moderate inhibitory activity (IC₅₀ = 0.83 µM) compared to MLT-748, a structurally distinct allosteric inhibitor with 5 nM IC₅₀ . This >100-fold difference underscores MLT-748’s superior potency, attributed to its high-affinity binding to MALT1’s Trp580 pocket. In contrast, peptidic inhibitors like Val-Arg-Pro-DL-Arg-Fluoromethylketone lack quantified IC₅₀ data but are used in mechanistic studies due to irreversible protease inhibition .

Structural and Functional Divergence: Mepazine’s phenothiazine core differentiates it from Ziprasidone (benzisothiazolyl-piperazine) and Meclozine (piperazine-derivative antihistamine). These structural variations correlate with divergent targets: Mepazine focuses on MALT1, whereas Ziprasidone modulates dopamine/serotonin receptors .

Regulatory and Safety Profiles: Mepazine’s withdrawal by the FDA contrasts with Ziprasidone’s approved status for psychiatric disorders, reflecting differences in risk-benefit evaluations . Toxicity data for Mepazine (LD₅₀ = 1,000 mg/kg) suggest lower acute oral toxicity compared to other phenothiazines (e.g., Chlorpromazine, LD₅₀ = 230 mg/kg in rats), though intravenous administration poses higher risks .

Hydration State and Solubility: The monohydrate form of Mepazine may enhance stability and solubility compared to anhydrous hydrochloride salts, a feature shared with Ziprasidone HCl monohydrate but absent in Meclozine dihydrochloride .

Discussion of Research Implications

This compound’s role in ABC-DLBCL research is tempered by its regulatory restrictions and moderate potency. While MLT-748 and newer inhibitors (e.g., MLT-943) offer superior pharmacokinetic profiles, Mepazine remains a reference compound for studying MALT1’s role in lymphomagenesis. Future studies should address its off-target effects and explore structural modifications to improve selectivity.

Biological Activity

Mepazine hydrochloride monohydrate, a phenothiazine derivative, has garnered attention for its biological activity, particularly as an inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound has been studied extensively for its therapeutic potential in oncology and immunology. The following sections will detail its biological mechanisms, pharmacological effects, relevant research findings, and case studies.

Mepazine functions primarily by inhibiting the proteolytic activity of MALT1, an enzyme crucial in regulating immune responses. By blocking MALT1, mepazine modulates various signaling pathways that can lead to reduced inflammation and apoptosis in specific cell types. This mechanism underlies its potential applications in treating autoimmune diseases and cancers.

Pharmacological Properties

- Inhibition Potency : Mepazine hydrochloride shows significant inhibition of MALT1 with IC50 values of 0.83 μM and 0.42 μM for different forms of MALT1 .

- Tumor Accumulation : The pharmacokinetic profile indicates favorable drug accumulation in tumors, allowing effective blockade of MALT1 activity at therapeutic doses .

Antitumor Effects

Recent studies have highlighted the antitumor properties of mepazine:

- Synergistic Effects : Mepazine has demonstrated synergistic effects when combined with anti-PD-1 therapy, enhancing antitumor responses in vivo and ex vivo without significantly altering regulatory T cell (Treg) frequencies .

- Tumor Models : In murine models, mepazine treatment resulted in significant tumor growth reduction, particularly in poorly immunogenic tumors, suggesting its utility as a therapeutic agent .

Immune Modulation

Mepazine's role extends beyond direct antitumor activity:

- Treg Reprogramming : It induces a shift from stable to fragile Tregs within the tumor microenvironment, promoting a proinflammatory response that may enhance immune-mediated tumor rejection .

- Osteoclastogenesis Inhibition : Mepazine also inhibits RANKL-induced osteoclast differentiation, indicating potential applications in bone metabolism disorders .

Clinical Applications

Several studies have explored the clinical relevance of mepazine:

- Combination Therapies : Research indicates that combining mepazine with other treatments like Ibrutinib enhances efficacy against certain cancer cell lines resistant to single-agent therapies .

- Preclinical Trials : Ongoing clinical trials are investigating the efficacy of mepazine succinate (a formulation of mepazine) in patients with advanced solid tumors (ClinicalTrials.gov Identifier: NCT04859777) .

Comparative Efficacy

A summary of findings from various studies is presented below:

Q & A

Q. What is the molecular mechanism of Mepazine hydrochloride monohydrate as a MALT1 protease inhibitor?

this compound selectively inhibits the proteolytic activity of MALT1 by directly binding to its catalytic domain. It demonstrates inhibitory activity against full-length GSTMALT1 (IC50 = 0.83 µM) and the truncated GSTMALT1 325-760 segment (IC50 = 0.42 µM) . To validate this mechanism, researchers should employ in vitro protease assays using recombinant MALT1 protein, coupled with fluorescence resonance energy transfer (FRET)-based substrates or immunoblotting to assess cleavage of known substrates like BCL10.

Q. How can researchers ensure the purity of this compound for experimental use?

Analytical methods such as high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, mobile phase: LC-MS grade methanol/water with 0.1% formic acid) are recommended. Purity thresholds (≥98%) should be verified via peak integration and comparison with certified reference standards . For trace impurities, tandem mass spectrometry (LC-MS/MS) can identify degradation products or residual solvents .

Q. What are the key solubility considerations for formulating this compound in in vitro assays?

The compound’s solubility depends on pH and solvent composition. Use aqueous buffers (e.g., HEPES, pH 7.4) with co-solvents like DMSO (≤0.1% v/v) to avoid precipitation. Pre-saturation studies at 25°C with agitation (e.g., 24 hrs) are critical for determining maximum solubility. Refer to BCS (Biopharmaceutics Classification System) guidelines for solubility classification .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported IC50 values for MALT1 inhibition across studies?

Variations in IC50 values may arise from differences in assay conditions (e.g., substrate concentration, enzyme source). To reconcile

- Validate assays using orthogonal methods (e.g., FRET vs. Western blotting).

- Standardize recombinant MALT1 preparation (e.g., full-length vs. truncated forms) and buffer systems (e.g., inclusion of reducing agents like DTT) .

- Perform statistical dose-response curve fitting with tools like GraphPad Prism® to ensure consistency.

Q. What experimental strategies can optimize Mepazine’s selectivity against off-target proteases?

To mitigate off-target effects:

Q. How can researchers address the compound’s instability in aqueous solutions during long-term assays?

Stability challenges include hydrolysis and oxidation. Mitigation strategies:

- Prepare fresh solutions in LC-MS grade water or PBS (pH 6.8–7.2) immediately before use.

- Store stock solutions in anhydrous DMSO at -80°C, avoiding freeze-thaw cycles.

- Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 72 hrs) with HPLC .

Q. What safety protocols are essential for handling this compound in light of its regulatory status?

Mepazine hydrochloride was withdrawn from clinical use due to safety concerns . In research settings:

- Follow OSHA HCS guidelines for hazardous chemicals (e.g., PPE: gloves, lab coats, eye protection).

- Use fume hoods for weighing and dissolving powders.

- Dispose of waste via certified biohazard containers compliant with local regulations .

Methodological Best Practices

- Reproducibility : Document buffer compositions, enzyme lots, and equipment calibration in line with Analytical Chemistry guidelines .

- In Vivo Translation: For pharmacokinetic studies, use LC-MS/MS to quantify plasma concentrations, accounting for monohydrate-to-free base conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.